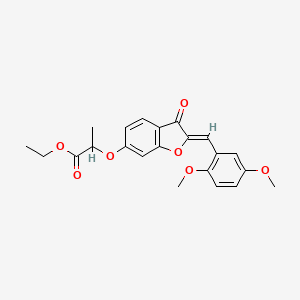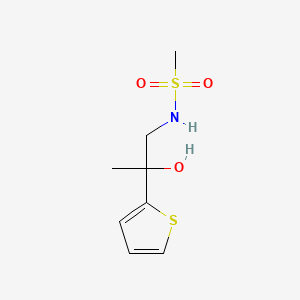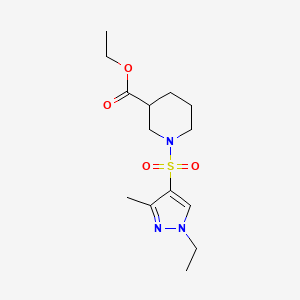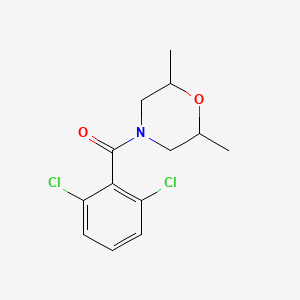![molecular formula C13H14LiNO4S B2639489 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate CAS No. 2193064-61-6](/img/structure/B2639489.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate, commonly known as lithium indoxyl sulfate, is a chemical compound with the molecular formula C14H17LiNO5S. It is a white crystalline powder that is soluble in water and ethanol. Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research.
作用機序
The mechanism of action of lithium indoxyl sulfate is based on the oxidation of alcohols to aldehydes or ketones. The reaction takes place by the transfer of an oxygen atom from the sulfate group to the alcohol substrate. The resulting intermediate is then hydrolyzed to give the corresponding aldehyde or ketone. The overall reaction can be represented as follows:
RCH2OH + LiOC6H4SO3 → RCHO + LiSO4 + H2O
Biochemical and Physiological Effects
Lithium indoxyl sulfate does not have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of indole derivatives, which have important biological activities. For example, indole derivatives have been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, some indole derivatives are used as neurotransmitters in the central nervous system.
実験室実験の利点と制限
Lithium indoxyl sulfate has several advantages for lab experiments. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities.
However, lithium indoxyl sulfate also has some limitations. It is not a very strong oxidizing agent and may not be suitable for the oxidation of some alcohols. In addition, it is a relatively expensive reagent and may not be practical for large-scale synthesis.
将来の方向性
There are several future directions for the use of lithium indoxyl sulfate in scientific research. One direction is the synthesis of new indole derivatives with novel biological activities. Another direction is the development of new synthetic methodologies using lithium indoxyl sulfate as a reagent. For example, the use of lithium indoxyl sulfate in the synthesis of heterocycles and natural products is an area of active research.
Conclusion
Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities. Further research is needed to explore the full potential of lithium indoxyl sulfate in synthetic organic chemistry and medicinal chemistry.
合成法
Lithium indoxyl sulfate can be synthesized by the reaction of indoxyl sulfate with lithium hydroxide. The reaction takes place in anhydrous ethanol at room temperature. The product is obtained as a white crystalline powder after filtration and drying. The overall reaction can be represented as follows:
C8H6NO4S + LiOH → C14H17LiNO5S + H2O
科学的研究の応用
Lithium indoxyl sulfate is a versatile reagent in organic chemistry and is widely used in scientific research. It is used as a mild and selective oxidizing agent for the conversion of alcohols to aldehydes or ketones. It is also used as a dehydrating agent for the synthesis of lactones and lactams. In addition, lithium indoxyl sulfate is used as a reagent for the synthesis of indole derivatives, which have important biological activities.
特性
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S.Li/c1-13(2,3)18-12(15)14-10-7-5-4-6-9(10)8-11(14)19(16)17;/h4-8H,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABVLTZYBLDGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)


![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)



![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

